molecular formula C22H19NO2 B12618098 3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one CAS No. 919083-13-9

3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one

Cat. No.: B12618098
CAS No.: 919083-13-9
M. Wt: 329.4 g/mol
InChI Key: XJHPBOPVIIGYTN-UHFFFAOYSA-N
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Description

3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a phenoxy group attached to an aniline moiety, which is further connected to a phenylbutenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one typically involves the condensation of 2-phenoxyaniline with a suitable aldehyde or ketone under acidic or basic conditions. One common method is the reaction of 2-phenoxyaniline with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyaniline: A precursor in the synthesis of 3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one.

    1-(2-furanyl)-3-(2-phenoxyanilino)-2-propen-1-one: Another aromatic ether with similar structural features.

    (E)-1-[(2-Phenoxyphenylimino)methyl]naphthalen-2-ol: A Schiff base compound with related chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

919083-13-9

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

3-(2-phenoxyanilino)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C22H19NO2/c1-17(16-21(24)18-10-4-2-5-11-18)23-20-14-8-9-15-22(20)25-19-12-6-3-7-13-19/h2-16,23H,1H3

InChI Key

XJHPBOPVIIGYTN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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